molecular formula C42H28N6O5 B11112248 5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole

5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole

Katalognummer: B11112248
Molekulargewicht: 696.7 g/mol
InChI-Schlüssel: GRFXFTDLIUPUHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is a complex organic compound characterized by its unique structure, which includes nitrophenyl and phenyl groups attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of nitrophenyl and phenyl groups. Common reagents used in these reactions include nitrobenzene, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is unique due to its combination of nitrophenyl and phenyl groups attached to an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C42H28N6O5

Molekulargewicht

696.7 g/mol

IUPAC-Name

5-(4-nitrophenyl)-4-[4-[4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy]phenyl]-2-phenyl-1H-imidazole

InChI

InChI=1S/C42H28N6O5/c49-47(50)33-19-11-27(12-20-33)37-39(45-41(43-37)31-7-3-1-4-8-31)29-15-23-35(24-16-29)53-36-25-17-30(18-26-36)40-38(28-13-21-34(22-14-28)48(51)52)44-42(46-40)32-9-5-2-6-10-32/h1-26H,(H,43,45)(H,44,46)

InChI-Schlüssel

GRFXFTDLIUPUHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.